molecular formula C13H13N3O B1315554 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 105543-87-1

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B1315554
CAS No.: 105543-87-1
M. Wt: 227.26 g/mol
InChI Key: JKDLNVRZPMNCCS-UHFFFAOYSA-N
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Description

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a phenylamino group attached to a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the desired indazole derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazole: Lacks the carbonyl group at the 4-position.

    3-(phenylamino)-1H-indazole: Lacks the tetrahydro structure, making it more planar.

    4,5,6,7-tetrahydro-1H-indazole: Lacks the phenylamino group.

Uniqueness

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the presence of both the phenylamino group and the tetrahydroindazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic benefits .

Properties

IUPAC Name

3-anilino-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLNVRZPMNCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545489
Record name 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105543-87-1
Record name 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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